4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid
Overview
Description
The compound “4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid”, also known as TTNPB, is a synthetic retinoic acid analog . It has a high affinity for retinoic acid receptors (RAR) α, β, and γ, which are nuclear transcription factors . It’s used in transcriptional assays and as a RAR-agonist in cultured human cord blood CD34 + CD38 - lin - cells .
Molecular Structure Analysis
The molecular formula of this compound is C24H28O2 . The InChI string representation of its structure isInChI=1S/C24H28O2/c1-16(14-17-6-8-18(9-7-17)22(25)26)19-10-11-20-21(15-19)24(4,5)13-12-23(20,2)3/h6-11,14-15H,12-13H2,1-5H3,(H,25,26)/b16-14+
. Physical And Chemical Properties Analysis
This compound is soluble in ethanol at 10 mM, in DMSO at 25 mM, and in a mixture of chloroform and methanol at 9.80-10.20 mg/mL . It forms a clear, colorless to light yellow solution when dissolved . The compound should be stored at a temperature of -20°C .Scientific Research Applications
Gut Functions Regulation
Benzoic acid, a derivative that may share structural similarities with the compound , has been studied for its impact on gut functions. It is recognized for its antibacterial and antifungal properties when used as a preservative in foods and feeds. Research indicates that appropriate levels of benzoic acid might improve gut functions by regulating enzyme activity, redox status, immunity, and microbiota, highlighting the compound's potential in promoting gut health and overall well-being (Mao, Yang, Chen, Yu, & He, 2019).
Antioxidant and Microbiological Activity
Studies have explored the structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids, including benzoic acid and its derivatives. These natural compounds exhibit significant biological activities, with variations in their antioxidant and antimicrobial properties depending on their structural composition. Such research underscores the potential therapeutic and protective roles of these compounds, including those structurally related to the chemical in focus, in combating oxidative stress and microbial infections (Godlewska-Żyłkiewicz et al., 2020).
Environmental and Toxicological Studies
The environmental presence, fate, and behavior of benzoic acid derivatives, including potential toxic effects on humans and ecosystems, have been a subject of extensive study. These investigations provide insights into the distribution, accumulation, and impact of such compounds, offering a basis for assessing the environmental and health implications of various chemical substances, including those with similar structures or functional groups (Liu & Mabury, 2020).
properties
IUPAC Name |
4-[2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-22(2)11-12-23(3,4)20-15-18(9-10-19(20)22)24(27-13-14-28-24)17-7-5-16(6-8-17)21(25)26/h5-10,15H,11-14H2,1-4H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUKALQMHNSWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2=C1C=CC(=C2)C3(OCCO3)C4=CC=C(C=C4)C(=O)O)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163433 | |
Record name | SR 11237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(5,5,8,8-Tetramethyl-6,7-dihydronaphthalen-2-yl)-1,3-dioxolan-2-yl]benzoic acid | |
CAS RN |
146670-40-8 | |
Record name | SR 11237 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146670408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SR 11237 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10163433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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